molecular formula C6H7BHgO3 B086672 Boronooxy(phenyl)mercury CAS No. 102-98-7

Boronooxy(phenyl)mercury

Cat. No.: B086672
CAS No.: 102-98-7
M. Wt: 338.52 g/mol
InChI Key: VUXSPDNLYQTOSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Boronooxy(phenyl)mercury can be synthesized by heating mercuric borate with benzene or by evaporating an alcoholic solution containing equimolar proportions of phenylmercuric hydroxide and boric acid under vacuum . The reaction conditions typically involve controlled heating and careful handling to avoid decomposition or unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to ensure consistent product quality. The compound is usually produced in solid form, either as colorless, shiny flakes or as a white or slightly yellow crystalline powder .

Chemical Reactions Analysis

Types of Reactions: Boronooxy(phenyl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into other organomercury compounds.

    Substitution: The phenyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmercuric acetate, while reduction could produce phenylmercuric chloride .

Scientific Research Applications

Boronooxy(phenyl)mercury has several scientific research applications:

Comparison with Similar Compounds

  • Phenylmercuric acetate
  • Phenylmercuric nitrate
  • Dimethylmercury
  • Diethylmercury
  • Thiomersal

Comparison: Boronooxy(phenyl)mercury is unique among organomercury compounds due to its borate group, which imparts distinct chemical properties and reactivity. Compared to phenylmercuric acetate and phenylmercuric nitrate, this compound is more soluble and less irritant, making it a preferable choice for certain applications . Additionally, its antimicrobial efficacy is comparable to other organomercury compounds, but with potentially lower toxicity and irritation .

Properties

IUPAC Name

boronooxy(phenyl)mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.BH2O3.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;2-3H;/q;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXSPDNLYQTOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(O)(O)O[Hg]C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BHgO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-98-7
Record name Merfen
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Record name Dihydrogen [orthoborato(3-)-O]phenylmercurate(2-)
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